

# Acoramidis Preclinical Dosing: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Acoramidis Hydrochloride |           |
| Cat. No.:            | B8144586                 | Get Quote |

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical dosing recommendations for Acoramidis (formerly AG10), a novel, potent, and selective transthyretin (TTR) stabilizer. The information is compiled from available preclinical studies to guide the design of future non-clinical investigations.

Acoramidis is under development for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease. The following sections detail key preclinical findings, including pharmacokinetic profiles, toxicological data, and dosing information from various animal models, presented in a structured format for ease of reference and application.

### **Preclinical Pharmacokinetics**

Acoramidis has been evaluated in several animal species to determine its pharmacokinetic properties. Intravenous administration data is available for mice, rats, dogs, and monkeys, while oral administration has been primarily studied in rats and dogs.

Table 1: Pharmacokinetic Parameters of Acoramidis Following Intravenous Administration



| Species | Systemic<br>Clearance (L/hr/kg) | Volume of<br>Distribution (Vss,<br>L/kg) | Terminal<br>Elimination Half-life<br>(t½, hours) |
|---------|---------------------------------|------------------------------------------|--------------------------------------------------|
| Mouse   | 0.0613                          | 0.392                                    | 5.32                                             |
| Rat     | 0.0270                          | 0.488                                    | 12.9                                             |
| Dog     | 0.0219                          | 0.612                                    | 19.4                                             |
| Monkey  | 0.0423                          | 0.525                                    | 10.1                                             |

Data compiled from published preclinical studies.

Following oral administration, Acoramidis is rapidly absorbed, with the time to maximum plasma concentration (Tmax) occurring in less than three hours in all tested species. In preclinical studies conducted in rats and dogs, Acoramidis demonstrated good oral bioavailability and dose-dependent TTR occupancy, leading to sustained stabilization of circulating TTR.[1]

# Preclinical Toxicology and Dosing Recommendations

Toxicology studies are crucial for establishing a safe starting dose in first-in-human clinical trials. For Acoramidis, both general and reproductive toxicology studies have been conducted.

### **General Toxicology**

A 28-day oral toxicity study was conducted in Wistar rats to assess the safety profile of Acoramidis.

Table 2: General Toxicology Study of Acoramidis



| Species    | Dose         | Route of<br>Administration | Study Duration | Key Findings                                                                                                            |
|------------|--------------|----------------------------|----------------|-------------------------------------------------------------------------------------------------------------------------|
| Wistar Rat | 50 mg/kg/day | Oral gavage                | 28 days        | No signs of<br>toxicity or<br>mortality were<br>observed. No<br>macroscopic<br>changes were<br>noted at<br>necropsy.[1] |

Protocol: 28-Day Oral Toxicity Study in Rats

- Animal Model: Male and female Wistar rats.
- Dosing: Administer Acoramidis (formulated in an appropriate vehicle) once daily via oral gavage at a dose of 50 mg/kg. A control group should receive the vehicle only.
- Duration: 28 consecutive days.
- Monitoring:
  - Daily clinical observations for signs of toxicity.
  - Weekly body weight and food consumption measurements.
  - At the end of the study, collect blood for hematology and clinical chemistry analysis.
  - Perform a full necropsy and histopathological examination of major organs.

## **Reproductive Toxicology**

Reproductive toxicology studies have been performed in rats and rabbits to evaluate the potential effects of Acoramidis on embryofetal development.

Table 3: Reproductive Toxicology Studies of Acoramidis



| Species | Highest Dose<br>Tested                         | Route of<br>Administration | Key Findings                                |
|---------|------------------------------------------------|----------------------------|---------------------------------------------|
| Rat     | 1,000 mg/kg/day                                | Oral                       | No embryofetal abnormalities were observed. |
| Rabbit  | Exposures up to 13 times the clinical exposure | Not specified              | No embryofetal abnormalities were observed. |

Note: The specific mg/kg dose for rabbits was not available in the reviewed literature.

# **In Vitro Efficacy**

In vitro studies using human serum have demonstrated the TTR stabilization capacity of Acoramidis.

Table 4: In Vitro TTR Stabilization with Acoramidis

| System      | Concentration | Key Findings                                                                      |
|-------------|---------------|-----------------------------------------------------------------------------------|
| Human Serum | 10 μΜ         | Provided almost full<br>stabilization (97.6 ± 9.4%) of<br>serum wild-type TTR.[1] |

# **Experimental Workflows and Signaling Pathways**

To aid in the conceptualization of preclinical experiments, the following diagrams illustrate key processes.





Click to download full resolution via product page

Caption: A generalized workflow for a preclinical oral dosing study of Acoramidis.





Click to download full resolution via product page

Caption: The mechanism of action of Acoramidis in stabilizing the TTR tetramer.

# **Dosing Recommendations for Future Preclinical Studies**

Based on the available data, the following recommendations can be made for designing future preclinical studies with Acoramidis:

• Dose-Ranging Studies: While a 50 mg/kg/day dose has been used in rats for toxicity assessment, further dose-ranging studies are recommended to establish a clear dose-



response relationship for both efficacy (TTR stabilization) and potential toxicity in different species.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: It is advisable to incorporate PK/PD
  modeling to correlate plasma concentrations of Acoramidis with the degree of TTR
  stabilization. This will aid in the selection of optimal dosing regimens for pivotal efficacy and
  safety studies.
- Chronic Toxicity Studies: To support long-term clinical use, chronic toxicity studies (e.g., 3-6 months) in at least two species (one rodent, one non-rodent) are necessary. Dose selection for these studies should be based on the findings from shorter-term toxicity and doseranging studies.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive review of the available literature and consultation with regulatory guidelines. The specific design of any preclinical study should be based on the scientific objectives and in compliance with all applicable regulations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pnas.org [pnas.org]
- To cite this document: BenchChem. [Acoramidis Preclinical Dosing: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144586#dosing-recommendations-for-acoramidis-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com